molecular formula C₈₈H₁₆₂N₂₆O₂₂S B549707 PGLA CAS No. 102068-15-5

PGLA

Numéro de catalogue B549707
Numéro CAS: 102068-15-5
Poids moléculaire: 1968.5 g/mol
Clé InChI: PJRSUKFWFKUDTH-JWDJOUOUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PGLa is a 21-residue peptide known for its antimicrobial activity . It is an amphiphilic α-helical membranolytic peptide from frog skin . This compound is a copolymer of glycolide and L-lactide, abbreviated to this compound . It is used in many long-acting drug formulations approved by the US Food and Drug Administration (FDA) .


Synthesis Analysis

This compound is synthesized by a catalyst-mediated random ring-opening copolymerization of lactic acid and glycolic acid where both polymers link together through an ester linkage . The copolymerization of glycolide and L-lactide forms this compound .


Molecular Structure Analysis

The this compound peptide is known to bind to a model anionic DMPC/DMPG bilayer at a high peptide:lipid ratio that promotes this compound dimerization . The increase in the peptide:lipid ratio suppresses this compound helical propensity, tilts the bound peptide toward the bilayer hydrophobic core, and forces it deeper into the bilayer .


Chemical Reactions Analysis

This compound peptides are known to interact with anionic lipid bilayers . At a high peptide:lipid ratio, this compound binding induces weaker bilayer thinning but deeper water permeation .


Physical And Chemical Properties Analysis

This compound is a biocompatible and biodegradable polymer . It has been used in many long-acting drug formulations .

Applications De Recherche Scientifique

PGLA (Peptide Gla) Applications dans la recherche scientifique : This compound, également connu sous le nom de peptide Gla ou this compound, est un composé avec une variété d'applications dans la recherche scientifique. Voici six applications uniques, chacune détaillée dans sa propre section.

Propriétés antibiotiques

This compound a été identifié comme un peptide antibiotique trouvé dans la peau de grenouille. Il appartient à la famille des magainines et peut adopter une structure α-hélicoïdale amphiphile lors de la liaison à la membrane. Sa nature cationique lui permet d'avoir une forte affinité pour les membranes bactériennes, ce qui lui permet de les perméabiliser efficacement .

Traitement du cancer

Les nanoparticules (NP) à base de PLGA sont utilisées dans les thérapies anticancéreuses pour l'administration ciblée de médicaments, la thérapie génique, l'hyperthermie et la thérapie photodynamique. Ces NP peuvent être conçues pour cibler des sites spécifiques dans l'organisme, assurant une administration sûre et efficace des agents thérapeutiques .

Systèmes d'administration de médicaments

Les polymères PLGA sont largement utilisés dans les applications médicales pour l'administration de médicaments. Leurs points de fusion et leur cristallinité variables permettent la création de microsphères et de nanoparticules qui peuvent administrer les médicaments de manière contrôlée .

Thérapie génique

Les nanoparticules de PLGA se sont avérées administrer efficacement l'ARNsi dans le cytoplasme cellulaire, ce qui est crucial pour les applications de thérapie génique. La forme de ces nanoparticules, comme les NP en forme d'aiguille, peut influencer leur efficacité à traverser les membranes cellulaires .

Recherche antimicrobienne

La recherche sur les peptides this compound comprend l'étude de leur liaison et de leur dimérisation dans les bicouches lipidiques anioniques, ce qui est important pour comprendre leurs propriétés antimicrobiennes et leurs applications potentielles dans la lutte contre les bactéries résistantes aux antibiotiques .

Ingénierie biomédicale

Les propriétés de biocompatibilité et de biodégradation du PLA et du PLGA les rendent adaptés à diverses applications biomédicales, notamment le développement d'échafaudages pour l'ingénierie tissulaire .

Production d'enzymes

This compound a été associé à la production recombinante d'enzymes telles que la β-1,3-glucanase à partir de souches bactériennes comme Paenibacillus sp., qui a des applications potentielles en agriculture et dans l'industrie .

Administration CRISPR-Cas9

Les nanoparticules de PLGA ont été explorées comme vecteurs pour l'administration du système CRISPR-Cas9 dans les cellules à des fins d'édition génétique. Cette méthode est prometteuse pour les futures applications in vivo de la thérapie génique .

Chacun de ces domaines met en évidence la polyvalence et le potentiel de this compound pour faire progresser la recherche scientifique dans divers domaines.

GenScript - this compound <a aria-label="2: GenScript - this compound" data-citationid="a0ec35c0

Orientations Futures

There is a strong interest in understanding the mechanism of action of PGLa in the membrane . Future research could focus on exploiting the properties of this compound through various methods of preparation for drug loading, biodistribution, target specificity, and their use in cancer treatment .

Analyse Biochimique

Biochemical Properties

PGLA interacts with various biomolecules, playing a significant role in biochemical reactions . It specifically hydrolyzes β-1,3-glucan . The presence of non-catalytic modules in this compound influences its enzymatic properties . The N-and C-terminal domains of this compound exhibit strong binding activity towards insoluble β-1,3-glucan, enhancing its hydrolysis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes . For instance, this compound-loaded TiO2 nanotube arrays have shown promising antibacterial and anti-inflammatory properties in osteoblast-like MG-63 cells . This compound also influences cell function by affecting cell adhesion, proliferation, and osteogenic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to compromise bacterial membranes, contributing to its antimicrobial activity . A proposed model suggests the formation of a membrane-spanning antiparallel this compound dimer, stabilized by Gly-Gly contacts, where each this compound monomer interacts with one MAG2 molecule at its C-terminus .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The degradation of this compound is related to the ratio of the monomers used in its production . The higher the content of glycolide units, the lower the time required for degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . PLGA-based nanoparticles show promise in releasing different drugs, proteins, and nucleic acids in a stable and controlled manner, greatly ameliorating their therapeutic efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the production of the original monomers: lactic acid and glycolic acid . These monomers are by-products of various metabolic pathways in the body. Lactic acid is metabolized in the tricarboxylic acid cycle and eliminated via carbon dioxide and water .

Transport and Distribution

This compound is transported and distributed within cells and tissues . PLGA-based nanoparticles improve the pharmacokinetic and pharmacodynamic properties of drugs, reduce side effects, improve stability, prolong the release of the drug, and reduce the dosing frequency .

Subcellular Localization

Current studies are leveraging machine learning tools to predict multi-label subcellular localization . These predictions can provide insights into the activity and function of this compound at the subcellular level .

Propriétés

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H162N26O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1968.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102068-15-5
Record name Peptide-gly-leu-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: How does PGLa interact with bacterial membranes?

A1: this compound, due to its amphipathic nature, interacts preferentially with negatively charged bacterial membranes [, , ]. At low concentrations, it lies flat on the membrane surface (S-state) []. At higher concentrations, it tilts relative to the membrane normal (T-state) and forms dimeric structures, promoting membrane permeabilization [, ].

Q2: Does this compound form pores in bacterial membranes?

A2: Yes, this compound induces the formation of toroidal pores in bacterial membranes. These pores mediate the transport of ions, small molecules, and even the peptide itself across the membrane, ultimately leading to cell death [, ].

Q3: How does the transmembrane potential (TMP) affect this compound's activity?

A3: Interestingly, higher TMP increases the population of this compound in the tilted (T-state) orientation []. This positive feedback loop between TMP and this compound tilt angle, driven by electrostatic interactions, likely contributes to its antimicrobial activity [].

Q4: Does this compound exhibit synergistic activity with other antimicrobial peptides?

A4: Yes, this compound demonstrates remarkable synergism with magainin 2, another antimicrobial peptide [, ]. They form a 1:1 complex within the membrane, significantly enhancing pore formation and membrane permeabilization compared to individual peptides [, ].

Q5: What spectroscopic techniques are used to study this compound's structure and interactions with membranes?

A6: Circular dichroism (CD) spectroscopy is commonly used to determine this compound's secondary structure, revealing its transition from random coil in solution to α-helix upon membrane binding [, ]. Solid-state NMR, particularly with ¹⁹F and ²H labeling, provides detailed insights into this compound's orientation and dynamics within lipid bilayers [, ].

Q6: How does this compound's structure influence its stability and aggregation behavior?

A7: this compound's amphipathic α-helical structure contributes to its self-assembly and membrane interaction properties [, ]. The balance between hydrophobic and electrostatic interactions influences its stability and aggregation in solution and membrane environments [, ].

Q7: Can this compound be incorporated into biomaterials for biomedical applications?

A8: Research suggests the potential of incorporating this compound into biomaterials. For instance, chitosan-coated this compound brachytherapy seed carriers incorporating this compound showed promising biocompatibility and controlled degradation properties in in vivo studies [, ].

Q8: Does this compound possess any catalytic activity?

A8: this compound is primarily known for its antimicrobial activity, not its catalytic properties. Its mode of action involves membrane disruption rather than enzymatic activity.

Q9: How is computational chemistry used to study this compound's interactions with membranes?

A10: Molecular dynamics (MD) simulations are extensively used to investigate this compound's membrane binding mechanism, providing atomic-level insights into its interactions with lipid molecules [, , , ]. These simulations help visualize its insertion, orientation, and pore formation within different membrane environments [, , , ].

Q10: Have any QSAR models been developed for this compound and its analogs?

A11: QSAR models, correlating this compound's structure to its antimicrobial activity, are actively being explored. These models could aid in designing more potent and selective antimicrobial peptides based on this compound's scaffold [].

Q11: How do modifications to this compound's amino acid sequence affect its activity?

A12: Studies altering this compound's sequence, especially involving hydrophobic residues and charges, have shown significant effects on its membrane binding, pore formation, hemolytic activity, and antimicrobial potency [, ]. These findings highlight the delicate balance required for optimal activity and selectivity [, ].

Q12: Are there specific SHE regulations regarding this compound research and development?

A12: As a peptide with potential therapeutic applications, this compound research and development fall under general guidelines for safe handling of biological materials and pharmaceuticals. Researchers adhere to established laboratory safety procedures and ethical considerations.

Q13: What in vitro models are used to assess this compound's antimicrobial activity?

A16: this compound's efficacy is commonly evaluated in vitro using bacterial growth inhibition assays, determining its minimum inhibitory concentration (MIC) against various bacterial strains [, ]. Additionally, liposome leakage assays are employed to assess its membrane permeabilization activity [, ].

Q14: Has this compound been tested in animal models of bacterial infection?

A17: While in vivo studies specifically focusing on this compound's efficacy against bacterial infections are limited within the provided research, its potential in biomedical applications, as demonstrated by its incorporation into biocompatible materials, suggests a promising avenue for future investigations [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.